molecular formula C7H14ClNO3 B105135 Ethyl 3-amino-3-ethoxyacrylate hydrochloride CAS No. 34570-16-6

Ethyl 3-amino-3-ethoxyacrylate hydrochloride

Cat. No. B105135
CAS RN: 34570-16-6
M. Wt: 195.64 g/mol
InChI Key: JYGHNNMPKVPTKF-IPZCTEOASA-N
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Description

Ethyl 3-amino-3-ethoxyacrylate hydrochloride is an organic compound with the linear formula CH3CH2OC(NH2)=CHCO2CH2CH3 · HCl . It is used as a reagent in chemical synthesis .


Molecular Structure Analysis

The molecular weight of Ethyl 3-amino-3-ethoxyacrylate hydrochloride is 195.64 . The molecular formula is C7H14ClNO3 .


Physical And Chemical Properties Analysis

Ethyl 3-amino-3-ethoxyacrylate hydrochloride has a melting point of 103-105 °C (lit.) . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Organic Synthesis Building Block

Ethyl 3-amino-3-ethoxyacrylate hydrochloride: serves as a versatile building block in organic synthesis . Its structure, containing both amino and ester functional groups, allows for a variety of chemical reactions. It can be used to synthesize heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals.

Pharmaceutical Intermediates

This compound is valuable in the pharmaceutical industry as an intermediate in the synthesis of more complex molecules . It can be transformed into pharmacologically active molecules that may serve as potential drug candidates, especially in the development of novel treatments.

Material Science

In material science, Ethyl 3-amino-3-ethoxyacrylate hydrochloride can be employed to modify the surface properties of materials . It can be used to introduce functional groups that are essential for further chemical modifications, leading to the development of advanced materials with specific characteristics.

Bioconjugation

The compound’s reactive groups make it suitable for bioconjugation applications . It can be used to attach biomolecules to various surfaces or to each other, which is particularly useful in the field of biosensors and diagnostic assays.

Catalysis

Researchers can utilize Ethyl 3-amino-3-ethoxyacrylate hydrochloride in catalysis studies . Its structure can be incorporated into catalysts to enhance their performance or to create new catalytic systems for specific chemical transformations.

Polymer Chemistry

The compound finds applications in polymer chemistry, where it can be used as a monomer to create polymers with unique properties . The presence of the amino group allows for cross-linking, which can be exploited to produce polymers with enhanced mechanical strength or novel functionalities.

Safety and Hazards

Ethyl 3-amino-3-ethoxyacrylate hydrochloride is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

Mechanism of Action

Target of Action

Ethyl 3-amino-3-ethoxyacrylate hydrochloride is a chemical compound used in various chemical syntheses . . It’s used as a reagent in the synthesis of pyridine carboxamides, which are known to inhibit c-Jun NH2-terminal kinases . These kinases are involved in various cellular processes, including inflammation, differentiation, and apoptosis.

Mode of Action

The exact mode of action of Ethyl 3-amino-3-ethoxyacrylate hydrochloride is not clearly defined in the available literature. As a chemical reagent, it likely interacts with other compounds to facilitate the formation of new chemical structures. In the context of pyridine carboxamide synthesis, it may contribute to the formation of the carboxamide group, which is crucial for the inhibitory activity against c-Jun NH2-terminal kinases .

Biochemical Pathways

Given its use in the synthesis of pyridine carboxamides, it may indirectly influence the mapk signaling pathway, where c-jun nh2-terminal kinases play a key role .

Result of Action

Compounds synthesized using this reagent, such as pyridine carboxamides, can inhibit c-jun nh2-terminal kinases, potentially influencing cellular processes like inflammation, differentiation, and apoptosis .

Action Environment

The action of Ethyl 3-amino-3-ethoxyacrylate hydrochloride, like other chemical reagents, can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. It’s typically stored at 2-8°C , suggesting that lower temperatures may be necessary to maintain its stability and efficacy.

properties

IUPAC Name

ethyl (E)-3-amino-3-ethoxyprop-2-enoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-3-10-6(8)5-7(9)11-4-2;/h5H,3-4,8H2,1-2H3;1H/b6-5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGHNNMPKVPTKF-IPZCTEOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=CC(=O)OCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=C/C(=O)OCC)/N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-3-ethoxyacrylate hydrochloride

CAS RN

34570-16-6
Record name 2-Propenoic acid, 3-amino-3-ethoxy-, ethyl ester, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.661
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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